molecular formula C12H11Cl2N3OS B10946584 5-(2,4-dichlorophenyl)-N-(2-sulfanylethyl)-1H-pyrazole-3-carboxamide

5-(2,4-dichlorophenyl)-N-(2-sulfanylethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10946584
M. Wt: 316.2 g/mol
InChI Key: GNFRBZVJQXUKLX-UHFFFAOYSA-N
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Description

5-(2,4-dichlorophenyl)-N-(2-sulfanylethyl)-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a dichlorophenyl group, a sulfanylethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dichlorophenyl)-N-(2-sulfanylethyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a substitution reaction using 2,4-dichlorobenzoyl chloride.

    Attachment of the Sulfanylethyl Group: The sulfanylethyl group can be attached via a nucleophilic substitution reaction using 2-mercaptoethanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-dichlorophenyl)-N-(2-sulfanylethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanylethyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2,4-dichlorophenyl)-N-(2-sulfanylethyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(2,4-dichlorophenyl)-N-(2-sulfanylethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxamide: Lacks the sulfanylethyl group.

    5-(2,4-dichlorophenyl)-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide: Contains a hydroxyethyl group instead of a sulfanylethyl group.

    5-(2,4-dichlorophenyl)-N-(2-methylethyl)-1H-pyrazole-3-carboxamide: Contains a methylethyl group instead of a sulfanylethyl group.

Uniqueness

The presence of the sulfanylethyl group in 5-(2,4-dichlorophenyl)-N-(2-sulfanylethyl)-1H-pyrazole-3-carboxamide imparts unique chemical properties, such as increased reactivity and potential biological activity. This makes it distinct from other similar compounds and valuable for specific research and industrial applications.

Properties

Molecular Formula

C12H11Cl2N3OS

Molecular Weight

316.2 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-N-(2-sulfanylethyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C12H11Cl2N3OS/c13-7-1-2-8(9(14)5-7)10-6-11(17-16-10)12(18)15-3-4-19/h1-2,5-6,19H,3-4H2,(H,15,18)(H,16,17)

InChI Key

GNFRBZVJQXUKLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NNC(=C2)C(=O)NCCS

Origin of Product

United States

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